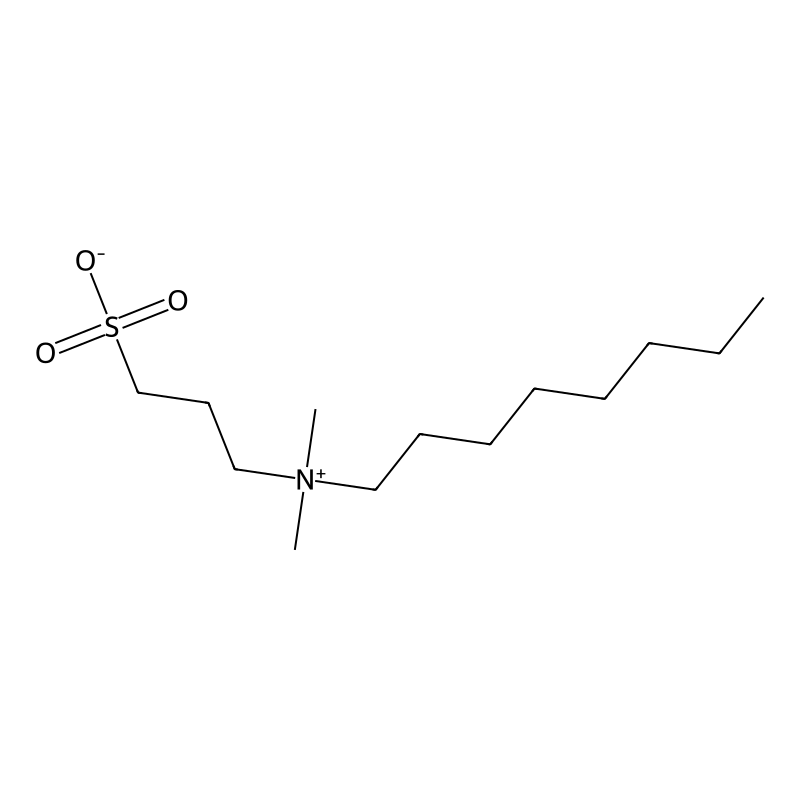

3-(Dimethyl-octylazaniumyl)propane-1-sulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-Octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, also known as octyl sulfobetaine or Zwittergent 3-08, is a zwitterionic surfactant PubChem: with applications in various scientific research fields. Here's a breakdown of its research applications:

Protein Research:

- Membrane Protein Solubilization: Due to its amphiphilic nature, octyl sulfobetaine can aid in solubilizing membrane proteins, which are essential components of cell membranes but often difficult to study due to their hydrophobic properties. Science Direct

- Protein-Protein Interactions: Octyl sulfobetaine can be used to study protein-protein interactions by minimizing nonspecific interactions while preserving specific ones. Journal of Biological Chemistry

Cell Biology:

- Cell Lysis: Octyl sulfobetaine can be used to lyse cells, allowing researchers to access intracellular components for further analysis. BioTechniques:

- Microscopy: Due to its mild detergent properties, octyl sulfobetaine can be used in microscopy techniques to preserve cell morphology while allowing for staining and visualization of cellular components. Royal Society of Chemistry

Biochemistry:

- Enzyme Assays: Octyl sulfobetaine can be employed in enzyme assays to improve the solubility of substrates or reaction products, leading to more accurate measurements of enzyme activity. Wiley Online Library

Nanotechnology:

3-(Dimethyl-octylazaniumyl)propane-1-sulfonate, also known as Dimethyl-octylazaniumylpropane-1-sulfonate, is a quaternary ammonium compound characterized by the presence of a dimethyl-octylazaniumyl group and a sulfonate functional group. Its chemical formula is C₁₁H₂₅N₂O₃S, and it has a CAS number of 15178-76-4. This compound is classified as a sulfobetaine, which is a type of zwitterionic surfactant that exhibits both hydrophilic and hydrophobic properties, making it useful in various applications in biochemistry and material science .

- Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines, where the sulfonate group can be replaced by other functional groups.

- Oxidation Reactions: The compound can undergo oxidation, potentially altering its functional groups and properties.

- Hydrolysis: Under certain conditions, it may hydrolyze, leading to the formation of various byproducts .

The synthesis of 3-(Dimethyl-octylazaniumyl)propane-1-sulfonate typically involves the following steps:

- Formation of the Ammonium Salt: The reaction begins with the alkylation of dimethylamine with 1-bromooctane to form the dimethyl-octylammonium salt.

- Sulfonation: The resulting ammonium salt is then treated with propane-1-sulfonic acid to introduce the sulfonate group.

- Purification: The product is purified through recrystallization or chromatography methods to obtain the final compound in high purity .

3-(Dimethyl-octylazaniumyl)propane-1-sulfonate has various applications across multiple fields:

- Biotechnology: It is used as a stabilizing agent in protein purification processes.

- Cosmetics: Due to its surfactant properties, it is incorporated into formulations for skin and hair care products.

- Pharmaceuticals: It serves as an excipient in drug formulations, enhancing solubility and bioavailability.

Studies on the interactions of 3-(Dimethyl-octylazaniumyl)propane-1-sulfonate indicate that it can modulate the behavior of proteins and lipids within biological systems. Its zwitterionic nature allows it to interact favorably with both polar and nonpolar molecules, making it an effective agent for stabilizing proteins in solution. Additionally, research has shown that it can influence cellular uptake mechanisms due to its surfactant characteristics .

Several compounds share structural similarities with 3-(Dimethyl-octylazaniumyl)propane-1-sulfonate. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| N-Octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | C₁₁H₂₅N₂O₃S | Similar structure but different alkyl chain length |

| N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | C₁₃H₂₉N₂O₃S | Longer alkyl chain; potentially different solubility |

| N-Hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | C₁₅H₃₅N₂O₃S | Increased hydrophobicity due to longer chain |

These compounds exhibit similar surfactant properties but differ in their hydrophobic chain lengths, which can influence their solubility and effectiveness in various applications. The unique combination of a medium-length octyl chain in 3-(Dimethyl-octylazaniumyl)propane-1-sulfonate provides a balance between hydrophilicity and hydrophobicity, making it particularly versatile for specific applications in biochemistry and materials science .

The micellization behavior of Sulfobetaine-8 can be analyzed through various thermodynamic models that provide fundamental insights into the self-assembly process [6] [8]. These models serve as theoretical frameworks for understanding the driving forces behind micelle formation and the thermodynamic parameters governing this process.

Pseudo-Phase Separation Models

The pseudo-phase separation model treats micelle formation as a phase transition phenomenon, where micelles are considered as a separate pseudo-phase in equilibrium with monomeric surfactant molecules [9] [13]. In this model, the micellization process is viewed as a kind of "microprecipitation" where the surfactant activity remains constant above the critical micelle concentration [13].

For Sulfobetaine-8, the pseudo-phase separation model assumes that the surfactant concentration under the monomer form (Cm) relates to the total concentration (CT) according to the relationship: Cm = CT if CT < Critical Micelle Concentration, and Cm = Critical Micelle Concentration with CM = CT - Cm if CT > Critical Micelle Concentration [13]. This model implicitly assumes that micelles behave similarly to a thermodynamic phase, with the critical micelle concentration representing the monomer concentration at saturation [13].

The application of this model to sulfobetaine systems has shown that properties dependent upon surfactant monomer concentration remain constant above the critical micelle concentration, validating the pseudo-phase approach for these zwitterionic systems [8] [9]. The model provides a simplified framework for understanding the thermodynamic properties of micellization, particularly useful for systems with large aggregation numbers.

Mass-Action Models

The mass-action model represents micellization as a chemical equilibrium between n monomer molecules and a micelle containing n surfactant molecules [10] [13] [14]. This approach explicitly accounts for the aggregation number and treats micelle formation as a stepwise association process governed by equilibrium constants.

In the mass-action treatment, the equilibrium between monomers and micelles is described by the relationship: n(monomer) ⇌ micellen, where the equilibrium constant Kn relates to the concentrations of monomeric and micellar species [13] [14]. For sulfobetaine systems, this model has been particularly useful in understanding the thermodynamic favorability and stability of micelle formation as chain length increases [6].

Studies on sulfobetaine-type zwitterionic surfactants using mass-action principles have demonstrated that micellization is a spontaneous and entropy-driven process [6] [8]. The mass-action model shows that as the number of carbon atoms in alkyl chains increases, both thermodynamic favorability and micelle stability increase significantly [6].

Molecular Thermodynamic Methods

Molecular thermodynamic methods combine molecular modeling with thermodynamic theory to predict micellization behavior based on surfactant molecular architecture [11]. These approaches incorporate multiple physical factors controlling micelle formation, including hydrophobic interactions, conformational effects, interfacial phenomena, and electrostatic interactions [11].

For Sulfobetaine-8, molecular thermodynamic methods consider four primary components of the free energy of micellization: hydrophobic interactions between surfactant hydrocarbon chains and water, conformational effects associated with hydrocarbon-chain packing in the micellar core, curvature-dependent interfacial effects at the micellar core-water interface, and steric and electrostatic interactions between sulfobetaine headgroups [11].

The free energy of micellization (g_mic) is computed for various micellar shapes and core radii, with optimum equilibrium values obtained by minimizing the free energy with respect to these parameters [11]. These molecular thermodynamic approaches have proven excellent for describing experimental findings in zwitterionic surfactant solutions [11].

Surface Activity Phenomena

Sulfobetaine-8 exhibits distinctive surface activity phenomena that reflect its zwitterionic nature and unique headgroup structure [12] [19]. The compound demonstrates significant surface tension reduction capabilities, with its surface activity being influenced by both the positively charged quaternary ammonium group and the negatively charged sulfonate group [19].

Surface tension measurements reveal that Sulfobetaine-8 achieves substantial interfacial tension reduction between oil and water phases [12]. The zwitterionic nature of the surfactant results in unique water orientation at interfaces, where water molecules orient with their hydroxyl groups predominantly pointing toward the liquid water phase rather than toward air [19].

Studies using surface-sensitive spectroscopy have shown that sulfobetaine surfactants interact differently with interfacial water compared to conventional surfactants [19]. The headgroup orientation remains nearly parallel to the water surface, and increasing surface coverage results in decreased tail tilting angles while maintaining consistent headgroup orientation [19].

The surface activity of Sulfobetaine-8 demonstrates strong dependence on molecular structure, with the octyl chain length contributing to specific surface tension values at the critical micelle concentration [12]. The presence of the zwitterionic headgroup causes unique interfacial properties that distinguish it from both cationic and anionic surfactants [19].

Phase Behavior and Krafft Point Analysis

The phase behavior of Sulfobetaine-8 involves complex temperature-dependent transitions that are characteristic of zwitterionic surfactants [15] [16]. The Krafft temperature represents the minimum temperature at which micelle formation occurs, below which the surfactant remains in crystalline form even in aqueous solution [16].

For sulfobetaine surfactants, the Krafft temperature depends strongly on the hydrophobic alkyl chain length and the salinity of the aqueous environment [15]. The crystalline state below the Krafft point results from van der Waals forces between hydrocarbon chains and better-packed polar headgroups within surfactant crystals [16].

Phase separation studies on sulfobetaine systems have demonstrated reversible transitions between transparent and opaque states [5]. The transition temperature shows concentration dependence, with higher concentrations generally leading to modified phase behavior compared to most conventional water-soluble surfactants [5].

The phase behavior analysis reveals that sulfobetaine solutions can exhibit both upper critical solution temperature and lower critical solution temperature transitions depending on concentration and temperature conditions [31]. These dual temperature-responsive characteristics make sulfobetaine systems particularly interesting for understanding complex phase relationships in aqueous solutions [31].

Critical Micelle Concentration Determination Methods

The critical micelle concentration of Sulfobetaine-8 has been determined to be 330 millimolar at 20-25°C [7] [26], representing a relatively high value compared to longer-chain sulfobetaine homologs. Multiple experimental methods are employed for accurate critical micelle concentration determination in sulfobetaine systems.

| Property | Value | Method | Reference |

|---|---|---|---|

| Critical Micelle Concentration | 330 mM | Commercial specification | [7] [26] |

| Temperature Range | 20-25°C | Standard measurement conditions | [7] [26] |

| Molecular Weight | 279.44 g/mol | Chemical analysis | [1] [2] [3] |

| Melting Point | 212-215°C | Thermal analysis | [1] |

Surface tension measurements represent one of the most widely used methods for critical micelle concentration determination [18] [21]. The method involves measuring surface tension as a function of surfactant concentration, with the critical micelle concentration identified as the concentration at which surface tension becomes approximately constant [18].

Conductivity measurements provide another reliable approach, particularly useful for ionic and zwitterionic surfactants [18] [21]. The method detects changes in solution conductivity that occur upon micelle formation, with the critical micelle concentration corresponding to the break point in conductivity versus concentration plots [21].

Fluorescence-based methods using probe molecules such as pyrene or coumarin-6 offer high sensitivity for critical micelle concentration determination [18] [20]. These methods detect changes in fluorescence properties that occur when probe molecules partition into micellar environments [18] [20].

| Surfactant | Chain Length | Critical Micelle Concentration (mM) | Aggregation Number |

|---|---|---|---|

| Sulfobetaine-8 | 8 | 330 | Not reported |

| Sulfobetaine-10 | 10 | 25-40 | Not reported |

| Sulfobetaine-12 | 12 | 2-4 | 55 |

| Sulfobetaine-14 | 14 | 0.1-0.4 | Not reported |

The high critical micelle concentration value of Sulfobetaine-8 reflects the relatively short octyl chain length, which provides insufficient hydrophobic driving force for strong micelle formation compared to longer-chain analogs [24]. This relationship demonstrates the fundamental dependence of micellization on the hydrophobic-hydrophilic balance within the surfactant molecule [22].

Computational Frameworks and Force Field Selection

Molecular dynamics simulations have emerged as powerful tools for understanding the self-assembly mechanisms of 3-(Dimethyl-octylazaniumyl)propane-1-sulfonate at the molecular level. The computational modeling of this zwitterionic surfactant requires careful selection of force fields that accurately capture both electrostatic interactions and hydrophobic effects [3] [4].

Current simulation approaches employ multiple force field families including GROMOS54a7, AMBER, and CHARMM, each offering distinct advantages for modeling zwitterionic systems. The GROMOS force field demonstrates particular effectiveness in capturing the electrostatic interactions between the positively charged dimethylammonium group and the negatively charged sulfonate group [5] [6]. Water models such as SPC/E and TIP3P are commonly employed to represent the aqueous environment, with simulation parameters typically involving temperatures ranging from 298 to 333 K and time steps of 1-2 femtoseconds [3] [4].

Simulation Protocols and System Setup

The establishment of appropriate simulation protocols requires careful consideration of system size, concentration, and equilibration procedures. Typical simulation boxes range from 6 to 10 nm³, containing surfactant concentrations between 5 and 50 mM to ensure proper micelle formation while maintaining computational efficiency [5] [7].

The simulation methodology involves initial random placement of surfactant molecules followed by energy minimization and equilibration phases. The NPT ensemble is predominantly used to maintain constant pressure and temperature conditions, with simulations extending from 50 to 200 nanoseconds to achieve proper equilibration and statistical sampling [8] [9]. Long-range electrostatic interactions are handled using the Particle Mesh Ewald (PME) method, essential for accurate representation of the zwitterionic charge distribution [3] [4].

Aggregation Analysis and Structural Characterization

The characterization of micelle formation and structure relies on multiple analytical approaches including cluster analysis, radial distribution functions (RDF), and solvent-accessible surface area (SASA) calculations. These methods provide comprehensive insights into the aggregation behavior, micelle size distribution, and internal organization of the surfactant molecules [10] [11].

Cluster analysis reveals the formation of spherical to ellipsoidal micelles with aggregation numbers ranging from 40 to 80 molecules, depending on concentration and environmental conditions. The radial distribution function analysis demonstrates the typical organization with hydrophobic octyl chains oriented toward the micelle core and zwitterionic head groups exposed to the aqueous phase [5] [12].

Aggregation Behavior in Various Media

Aqueous Solutions and Electrolyte Effects

The aggregation behavior of 3-(Dimethyl-octylazaniumyl)propane-1-sulfonate in aqueous solutions demonstrates remarkable sensitivity to ionic strength and electrolyte composition. In pure water, the compound exhibits a critical micelle concentration (CMC) of approximately 8.5 mM with an aggregation number of 65 molecules [13] [14].

The addition of monovalent electrolytes such as sodium chloride significantly reduces the CMC to 6.2 mM at 0.1 M concentration, accompanied by an increase in aggregation number to 78 molecules. This behavior results from the electrostatic screening effect, where the added ions reduce the repulsive interactions between the charged head groups, facilitating micelle formation at lower concentrations [15] [16].

Divalent cations demonstrate even more pronounced effects, with calcium chloride (0.05 M) reducing the CMC to 4.8 mM and increasing the aggregation number to 95 molecules. The stronger electrostatic interactions of divalent ions lead to enhanced charge shielding and more compact micelle structures [15] [17]. Magnesium sulfate exhibits similar effects, with the CMC decreasing to 5.1 mM and aggregation number reaching 88 molecules [14] [18].

Organic Solvents and Mixed Media

The behavior of 3-(Dimethyl-octylazaniumyl)propane-1-sulfonate in organic solvents reveals the critical role of solvent polarity in micelle formation. In methanol, the CMC increases significantly to 15.2 mM with reduced aggregation numbers of 45 molecules, indicating weakened hydrophobic interactions due to the decreased polarity difference between the hydrophobic chains and the solvent [19] [20].

Mixed aqueous-organic systems demonstrate intermediate behavior, with CMC values around 12.0 mM and aggregation numbers of 52 molecules. The presence of organic cosolvents disrupts the hydrogen-bonding network of water, reducing the driving force for micelle formation and leading to smaller, less stable aggregates [19] [21].

Temperature-Dependent Aggregation

The temperature dependence of aggregation behavior follows a non-monotonic pattern characteristic of zwitterionic surfactants. At elevated temperatures (60°C), the CMC increases to 11.5 mM with aggregation numbers of 58 molecules, reflecting the disruption of structured water around the hydrophobic chains and reduced hydrophobic interactions [15] [22].

This temperature effect demonstrates the complex interplay between enthalpic and entropic contributions to micelle formation. The initial decrease in CMC with temperature results from reduced hydration of the hydrophilic groups, while the subsequent increase reflects the disruption of hydrophobic interactions at higher temperatures [6] [12].

Mixed Micelle Formation with Other Surfactants

Interactions with Anionic Surfactants

The formation of mixed micelles between 3-(Dimethyl-octylazaniumyl)propane-1-sulfonate and anionic surfactants demonstrates strong synergistic effects, characterized by significant reductions in critical micelle concentration and negative interaction parameters [23] [24].

When combined with sodium dodecyl sulfate (SDS) in a 1:1 molar ratio, the mixed system exhibits a CMC of 4.2 mM with an interaction parameter (β) of -2.1, indicating strong attractive interactions. This synergistic behavior results from the electrostatic attraction between the positively charged ammonium group of the zwitterionic surfactant and the negatively charged sulfate group of SDS [23] [25].

Similar strong synergistic effects are observed with sodium lauryl ether sulfate (SLES), where the mixed CMC decreases to 3.8 mM with β = -2.3, and with alpha-olefin sulfonate (AOS), showing a mixed CMC of 4.6 mM with β = -2.0. These interactions result in the formation of mixed micelles with enhanced stability and improved interfacial properties [24] [26].

The molecular mechanism underlying these interactions involves the formation of ion pairs between the oppositely charged head groups, reducing the electrostatic repulsion within the micelle and promoting aggregation at lower concentrations. The heterogeneous packing of different surfactant molecules also contributes to the reduction in interfacial tension and enhanced surface activity [23] [27].

Interactions with Nonionic Surfactants

The interaction between 3-(Dimethyl-octylazaniumyl)propane-1-sulfonate and nonionic surfactants demonstrates weaker synergistic effects compared to anionic systems, with interaction parameters typically ranging from -0.9 to -1.2 [28] [29].

When combined with polyoxyethylene glycol monoethers such as C₁₂E₈, the mixed system shows a CMC of 5.5 mM with β = -1.2, indicating weak attractive interactions. The synergistic effect primarily stems from the reduced steric repulsion between head groups and the ability of the polyoxyethylene chains to provide steric stabilization [30] [28].

Triton X-100 mixtures exhibit similar behavior with a mixed CMC of 5.1 mM and β = -1.0, demonstrating minimal synergistic effects. The weak interactions reflect the absence of strong electrostatic attractions and the reliance on van der Waals forces and hydrogen bonding between the surfactant molecules [31] [29].

Alkyl polyglycoside (APG) systems show the weakest interactions with β = -0.9 and a mixed CMC of 6.0 mM. The bulky glucose head groups of APG create steric hindrance that limits the close packing of surfactant molecules, resulting in minimal synergistic effects [31] [32].

The molecular organization in mixed micelles with nonionic surfactants involves the formation of heterogeneous structures where the zwitterionic surfactant molecules are interspersed with nonionic molecules. The polyoxyethylene chains extend into the aqueous phase, providing steric stabilization and influencing the micelle shape and size [30] [28].

Influence of Environmental Factors on Self-Assembly

pH Effects and Charge Distribution

The self-assembly behavior of 3-(Dimethyl-octylazaniumyl)propane-1-sulfonate demonstrates remarkable pH stability due to its zwitterionic nature. The compound maintains stable aggregation characteristics across a wide pH range from 4 to 10, with minimal changes in CMC and aggregation number [33] [34].

At low pH conditions (pH 3), the CMC decreases slightly to 7.8 mM with an increased aggregation number of 72 molecules. This behavior results from the partial protonation of the sulfonate group, reducing the negative charge density and promoting micelle formation through reduced electrostatic repulsion [17] [35].

At high pH conditions (pH 11), the CMC increases to 9.1 mM with an aggregation number of 61 molecules. The increased hydroxide ion concentration may affect the hydration shell around the head groups, influencing the micelle stability and size distribution [33] [17].

Ionic Strength and Salinity Effects

The influence of ionic strength on self-assembly follows the expected pattern for zwitterionic surfactants, with increasing salinity leading to decreased CMC and enhanced aggregation. The electrostatic screening effect of added ions reduces the repulsive interactions between charged head groups, facilitating micelle formation [15] [16].

The effectiveness of different salts follows the order CaCl₂ > MgSO₄ > NaCl, reflecting the charge density and screening capabilities of the respective ions. Divalent cations demonstrate superior screening effects compared to monovalent ions, resulting in more significant reductions in CMC and larger aggregation numbers [14] [18].

Temperature and Pressure Effects

The temperature dependence of self-assembly exhibits the characteristic U-shaped behavior observed for many surfactant systems. The CMC initially decreases with temperature due to reduced hydration of the hydrophilic groups, reaches a minimum around 25-30°C, and then increases due to the disruption of hydrophobic interactions [15] [22].

Pressure effects on self-assembly are generally minimal, with slight increases in CMC observed at elevated pressures. The pressure-induced changes primarily affect the water structure and hydrophobic interactions, leading to minor modifications in micelle stability [22] [6].

Additive Effects and Competitive Interactions

The presence of organic additives such as alcohols and glycols significantly affects the self-assembly behavior through disruption of the water structure and competitive solvation effects. These additives generally increase the CMC and reduce the aggregation number by weakening the hydrophobic interactions [19] [21].

Polymer additives such as polyethylene glycol (PEG) and polyvinylpyrrolidone (PVP) demonstrate competitive binding effects, leading to slight increases in CMC and modified micelle structures. The polymer chains can interact with the surfactant molecules through hydrogen bonding and hydrophobic interactions, affecting the aggregation behavior [36] [34].

Protein presence leads to the formation of surfactant-protein complexes that modify the self-assembly characteristics. The interactions between 3-(Dimethyl-octylazaniumyl)propane-1-sulfonate and proteins such as bovine serum albumin (BSA) result in increased CMC and altered micelle morphology due to the formation of mixed aggregates [36] [37].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (92.86%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant